molecular formula C16H28N2O6 B1429387 2-Oxa-7-azaspiro[3.5]nonane hemioxalate CAS No. 1429056-28-9

2-Oxa-7-azaspiro[3.5]nonane hemioxalate

Cat. No. B1429387
M. Wt: 344.4 g/mol
InChI Key: WWVUFRRXXSVWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Oxa-7-azaspiro[3.5]nonane hemioxalate” is a fine chemical used as a building block in research and development of complex compounds, such as pharmaceuticals, agrochemicals, and polymers . It is also known as bis (2-oxa-7-azaspiro [3.5]nonane); oxalic acid . Spiro forms of oxazines find applications as leuco dyes, by frequently displaying chromism - reversibly interchanging between their colorless and colored forms. Spiro compounds are used as photochromic materials .


Synthesis Analysis

The synthesis of 2-oxa-7-azaspiro [3.5]nonane involves the conversion of spirocyclic oxetanes to o-cycloalkylaminoacetanilides. This represents a novel approach to creating tetracyclic systems with potential for diverse biological activities.


Molecular Structure Analysis

The molecular formula of “2-Oxa-7-azaspiro[3.5]nonane hemioxalate” is C16H28N2O6 . The InChI Key is WWVUFRRXXSVWBJ-UHFFFAOYSA-N . The SMILES representation is OC(=O)C(O)=O.C1OCC11CCNCC1.C1OCC11CCNCC1 .


Physical And Chemical Properties Analysis

The compound is solid at 20 degrees Celsius . It has a molecular weight of 344.408 g/mol . It is hygroscopic and should be stored at room temperature .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • One-Pot Synthesis Techniques : A study demonstrated a one-pot synthesis approach for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, highlighting the efficient Mn(III)-based reaction that preserves the pyrrolidinedione ring, forming part of the spirocyclic scaffold. This method simplifies the synthesis process and enhances product separation (Huynh, Nguyen, & Nishino, 2017).

  • Spirocyclic Oxetane-Fused Benzimidazole Synthesis : Another study detailed the synthesis of 2-oxa-7-azaspiro[3.5]nonane via the conversion of spirocyclic oxetanes to o-cycloalkylaminoacetanilides, showcasing a novel approach to creating tetracyclic systems with potential for diverse biological activities (Gurry, McArdle, & Aldabbagh, 2015).

Applications in Drug Discovery

  • Multifunctional Modules for Drug Discovery : A synthesis of novel thia/oxa-azaspiro[3.4]octanes was reported, aiming to provide multifunctional, structurally diverse modules for drug discovery. The study indicates the potential of these spirocycles in enhancing the chemical diversity of drug candidates (Li, Rogers-Evans, & Carreira, 2013).

  • Inhibitors of Fatty Acid Amide Hydrolase (FAAH) : Research identified novel spirocyclic cores, including 7-azaspiro[3.5]nonane, as potent inhibitors of FAAH, an enzyme involved in the degradation of fatty acid amide signaling molecules. These findings suggest the therapeutic potential of spirocyclic compounds in pain management and other conditions where FAAH plays a role (Meyers et al., 2011).

Chemical Synthesis and Bioactive Compound Development

  • Synthesis of Oxa-Aza Spirobicycles : A method for synthesizing oxa-aza spirobicycles using intramolecular hydrogen abstraction was explored, showcasing the versatility of these compounds in constructing complex molecular architectures. This technique highlights the synthetic utility of spirocyclic compounds in developing bioactive molecules (Freire et al., 2002).

Safety And Hazards

Users should avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided. Prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse. Hands should be washed thoroughly after handling .

properties

IUPAC Name

2-oxa-7-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-3-8-4-2-7(1)5-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVUFRRXXSVWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC2.C1CNCCC12COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-7-azaspiro[3.5]nonane hemioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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